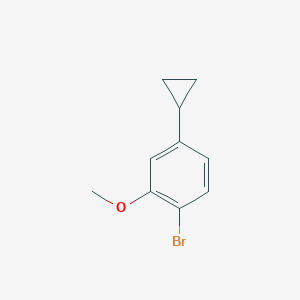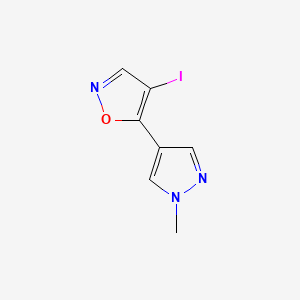
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
化学反应分析
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
科学研究应用
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
相似化合物的比较
1-(butan-2-yl)-4-ethynyl-1H-pyrazole: This compound features an ethynyl group instead of an iodine atom, which can lead to different reactivity and applications.
1-(butan-2-yl)-4-chloro-1H-pyrazol-3-amine: The chlorine atom provides different electronic and steric effects compared to iodine, affecting the compound’s chemical behavior.
1-(butan-2-yl)-4-bromo-1H-pyrazol-3-amine:
Uniqueness: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
属性
CAS 编号 |
1354706-14-1 |
|---|---|
分子式 |
C7H12IN3 |
分子量 |
265.09 |
IUPAC 名称 |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI 键 |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
规范 SMILES |
CCC(C)N1C=C(C(=N1)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B3047109.png)

![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)









